ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.14938408 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Structural Analysis
- Decyclization Studies : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates show interesting reactivity with secondary amines and piperazine derivatives. These reactions have potential in creating diverse organic compounds (Vasileva et al., 2018).
- Recyclization Reactions : The compound undergoes structural transformations in reactions with primary amines, leading to the formation of distinct benzothiophene derivatives. Such transformations are critical for understanding the reactivity and applications of these compounds (Shipilovskikh et al., 2014).
- X-Ray Analysis : Detailed structural analysis through X-ray crystallography provides insights into the molecular architecture of the compounds derived from this chemical, which is crucial for their application in various chemical syntheses (Shipilovskikh et al., 2014).
Biomedical Research and Pharmaceutical Applications
- Antimicrobial and Anti-Inflammatory Agents : Derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. Some of these compounds exhibit promising biological activities, making them potential candidates for pharmaceutical applications (Narayana et al., 2006).
- Synthesis of Pyridine Derivatives : The synthesis of pyridine derivatives involving benzothiazoles and the investigation of their antimicrobial activity indicate potential for the development of new therapeutic agents (Patel et al., 2011).
- Synthesis of Novel Thiophenes : Exploratory synthesis of new compounds from thiophene derivatives reveals potential for creating drugs with unique properties. These synthetic pathways can lead to novel compounds with potential therapeutic applications (Pokhodylo et al., 2010).
Properties
IUPAC Name |
ethyl 2-[[4-(2-hydroxyphenyl)piperazine-1-carbothioyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-28-21(27)19-15-7-3-6-10-18(15)30-20(19)23-22(29)25-13-11-24(12-14-25)16-8-4-5-9-17(16)26/h4-5,8-9,26H,2-3,6-7,10-14H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLODOQWEWFWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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